N-(furan-2-ylmethyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Description
N-(furan-2-ylmethyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C17H17N3O5 and its molecular weight is 343.339. The purity is usually 95%.
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Scientific Research Applications
Therapeutic Agent Properties
Compounds similar to N-(furan-2-ylmethyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide have been synthesized and characterized, displaying potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. For instance, derivatives involving furan carboxamide groups have been synthesized through a sequence of Povarov cycloaddition reaction and N-furoylation processes, indicating their relevance as therapeutic agents (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
Mechanistic Insights and Applications
Compounds featuring furan-2-ylmethyl groups and related structures have shown potential in various mechanistic studies, including their roles as pro-drugs for selective release of therapeutic drugs in hypoxic solid tumors, highlighting their innovative applications in targeted cancer therapies (Berry, Watson, Whish, & Threadgill, 1997).
Antimicrobial and Antituberculosis Activities
Novel derivatives of furan-2-ylmethyl compounds have been synthesized and tested for their antimicrobial activities, showing promising results against various bacterial strains. This includes research on derivatives such as N-(furan-2-ylmethyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide, which have been evaluated for their anti-tuberculosis activities, demonstrating the chemical class's potential in addressing infectious diseases (Bai, Wang, Chen, Yuan, Xu, & Sun, 2011).
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-24-8-6-20-16(22)13-5-4-11(9-14(13)19-17(20)23)15(21)18-10-12-3-2-7-25-12/h2-5,7,9H,6,8,10H2,1H3,(H,18,21)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFXRMCQJYQWQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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